5-bromo-1-ethyl-2,3-dihydro-1H-indole
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Overview
Description
5-bromo-1-ethyl-2,3-dihydro-1H-indole is a brominated derivative of indoline, a heterocyclic organic compound. Indoline derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The bromine atom at the 5-position of the indoline ring enhances the compound’s reactivity, making it a valuable building block in organic synthesis.
Mechanism of Action
Target of Action
5-Bromo-1-ethylindoline is a derivative of indole, a significant heterocyclic system found in many bioactive aromatic compounds . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-1-ethylindoline may interact with its targets, leading to changes that result in these effects.
Biochemical Pathways
They are involved in a wide range of biological and clinical applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that 5-Bromo-1-ethylindoline may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-ethyl-2,3-dihydro-1H-indole typically involves the bromination of 1-ethylindoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indoline ring in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1-ethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include various substituted indolines.
Oxidation Reactions: Products include indole derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
5-bromo-1-ethyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: The compound is investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Similar in structure but lacks the ethyl group.
1-Ethylindoline: Similar but lacks the bromine atom.
5-Chloro-1-ethylindoline: Similar but with a chlorine atom instead of bromine.
Uniqueness
5-bromo-1-ethyl-2,3-dihydro-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which together enhance its reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-bromo-1-ethyl-2,3-dihydroindole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-2-12-6-5-8-7-9(11)3-4-10(8)12/h3-4,7H,2,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBOIVVGHOULCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C1C=CC(=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780973-25-2 |
Source
|
Record name | 5-bromo-1-ethyl-2,3-dihydro-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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